molecular formula C14H17FN4O B3009079 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 2177060-56-7

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B3009079
CAS No.: 2177060-56-7
M. Wt: 276.315
InChI Key: NNVAHQYDYWCATH-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide is a synthetic organic compound that features a triazole ring and a fluorinated aromatic ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Fluorinated Aromatic Ring: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with an appropriate nucleophile.

    Formation of the Amide Bond: The final step involves coupling the triazole-containing intermediate with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its structural features, such as the triazole ring and the fluorinated aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-fluorophenyl)propanamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-chloro-4-methylphenyl)propanamide

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide is unique due to the specific positioning of the triazole ring and the fluorinated aromatic ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-11-2-3-12(10-13(11)15)4-5-14(20)16-8-9-19-17-6-7-18-19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVAHQYDYWCATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCCN2N=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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